molecular formula C12H22N2O4 B059733 (S)-4-N-Boc-piperazine-2-acetic acid methyl ester CAS No. 1217810-25-7

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester

Cat. No. B059733
Key on ui cas rn: 1217810-25-7
M. Wt: 258.31 g/mol
InChI Key: VLMVFRLASKOYKX-VIFPVBQESA-N
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Patent
US08673896B2

Procedure details

The product of example 22A (9.78 g, 28.9 mmol) was combined with 20% Pd(OH)2—C (wet, 1.96 g) in methanol (100 mL) and 12 M aqueous HCl (2.9 mL, 35 mmol). The mixture was stirred under hydrogen (30 psi) at room temperature for 22 hours, then filtered and concentrated under vacuum. The residue was combined with 20% aqueous K2CO3 (40 mL) and ethyl acetate (50 mL), and the mixture stirred with ice-cooling as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Aldrich, 7.12 g, 28.9 mmol) was added gradually over 5 minutes. The mixture was stirred with ice cooling for 1 hour, then it was allowed to warm to room temperature for 2 hours. The mixture was extracted with ethyl acetate (2×100 mL) and the combined ethyl acetate washes were extracted with 10% aqueous HCl (40 mL). The aqueous layer was washed with ethyl acetate (30 mL), then made basic (pH˜9) by gradual addition of solid K2CO3 (11.8 g). Ethyl acetate (80 mL) was added, and the mixture was stirred at room temperature for 30 minutes. The aqueous phase was separated, and the organic phase was washed with brine (50 mL), dried (MgSO4) and concentrated under vacuum to leave the title compound: 1H NMR (300 MHz, CDCl3) δ ppm 1.46 (s, 9H), 2.31-2.49 (m, 2H), 2.50-2.68 (m, 1H), 2.72-2.81 (m, 1H), 2.82-2.98 (m, 2H), 2.98-3.09 (m, 1H), 3.70 (s, 3H), 3.90 (d, J=9.9 Hz, 2H); MS (DCI) m/z 259 (M+H)+.
Quantity
9.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2—C
Quantity
1.96 g
Type
reactant
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
7.12 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH:9]1[CH2:21][C:22]([O:24][CH3:25])=[O:23])C1C=CC=CC=1.Cl.[C:27]([O:31][C:32]([O:34]N=C(C1C=CC=CC=1)C#N)=O)([CH3:30])([CH3:29])[CH3:28]>CO>[CH3:25][O:24][C:22]([CH2:21][CH:9]1[NH:8][CH2:13][CH2:12][N:11]([C:32]([O:31][C:27]([CH3:28])([CH3:29])[CH3:30])=[O:34])[CH2:10]1)=[O:23]

Inputs

Step One
Name
Quantity
9.78 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CC(=O)OC
Step Two
Name
Pd(OH)2—C
Quantity
1.96 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.9 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
7.12 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen (30 psi) at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
STIRRING
Type
STIRRING
Details
the mixture stirred with ice-
ADDITION
Type
ADDITION
Details
was added gradually over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The mixture was stirred with ice cooling for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined ethyl acetate washes were extracted with 10% aqueous HCl (40 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (30 mL)
ADDITION
Type
ADDITION
Details
by gradual addition of solid K2CO3 (11.8 g)
ADDITION
Type
ADDITION
Details
Ethyl acetate (80 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
the organic phase was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08673896B2

Procedure details

The product of example 22A (9.78 g, 28.9 mmol) was combined with 20% Pd(OH)2—C (wet, 1.96 g) in methanol (100 mL) and 12 M aqueous HCl (2.9 mL, 35 mmol). The mixture was stirred under hydrogen (30 psi) at room temperature for 22 hours, then filtered and concentrated under vacuum. The residue was combined with 20% aqueous K2CO3 (40 mL) and ethyl acetate (50 mL), and the mixture stirred with ice-cooling as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Aldrich, 7.12 g, 28.9 mmol) was added gradually over 5 minutes. The mixture was stirred with ice cooling for 1 hour, then it was allowed to warm to room temperature for 2 hours. The mixture was extracted with ethyl acetate (2×100 mL) and the combined ethyl acetate washes were extracted with 10% aqueous HCl (40 mL). The aqueous layer was washed with ethyl acetate (30 mL), then made basic (pH˜9) by gradual addition of solid K2CO3 (11.8 g). Ethyl acetate (80 mL) was added, and the mixture was stirred at room temperature for 30 minutes. The aqueous phase was separated, and the organic phase was washed with brine (50 mL), dried (MgSO4) and concentrated under vacuum to leave the title compound: 1H NMR (300 MHz, CDCl3) δ ppm 1.46 (s, 9H), 2.31-2.49 (m, 2H), 2.50-2.68 (m, 1H), 2.72-2.81 (m, 1H), 2.82-2.98 (m, 2H), 2.98-3.09 (m, 1H), 3.70 (s, 3H), 3.90 (d, J=9.9 Hz, 2H); MS (DCI) m/z 259 (M+H)+.
Quantity
9.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2—C
Quantity
1.96 g
Type
reactant
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
7.12 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH:9]1[CH2:21][C:22]([O:24][CH3:25])=[O:23])C1C=CC=CC=1.Cl.[C:27]([O:31][C:32]([O:34]N=C(C1C=CC=CC=1)C#N)=O)([CH3:30])([CH3:29])[CH3:28]>CO>[CH3:25][O:24][C:22]([CH2:21][CH:9]1[NH:8][CH2:13][CH2:12][N:11]([C:32]([O:31][C:27]([CH3:28])([CH3:29])[CH3:30])=[O:34])[CH2:10]1)=[O:23]

Inputs

Step One
Name
Quantity
9.78 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CC(=O)OC
Step Two
Name
Pd(OH)2—C
Quantity
1.96 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.9 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
7.12 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen (30 psi) at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
STIRRING
Type
STIRRING
Details
the mixture stirred with ice-
ADDITION
Type
ADDITION
Details
was added gradually over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The mixture was stirred with ice cooling for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined ethyl acetate washes were extracted with 10% aqueous HCl (40 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (30 mL)
ADDITION
Type
ADDITION
Details
by gradual addition of solid K2CO3 (11.8 g)
ADDITION
Type
ADDITION
Details
Ethyl acetate (80 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
the organic phase was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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